molecular formula C17H22N2O3 B2615637 Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate CAS No. 1247897-76-2

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Cat. No.: B2615637
CAS No.: 1247897-76-2
M. Wt: 302.374
InChI Key: UGSZKWOGVUXSFO-QAQDUYKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate: is a synthetic organic compound characterized by its unique structural features The compound contains a tert-butyl group, a cyanophenyl group, and a cyclobutylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the cyanophenyl group, and the final carbamate formation. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These methods allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound’s potential biological activity makes it a candidate for studies in medicinal chemistry and drug discovery. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, the compound may be explored for its pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to the desired therapeutic or chemical outcomes.

Comparison with Similar Compounds

  • Tert-butyl (1r,3r)-1-(4-methoxyphenyl)-3-hydroxy-3-methylcyclobutylcarbamate
  • Tert-butyl (1r,3r)-1-(4-chlorophenyl)-3-hydroxy-3-methylcyclobutylcarbamate

Comparison: Compared to similar compounds, tert-butyl (1r,3r)-1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutylcarbamate exhibits unique properties due to the presence of the cyanophenyl group. This group can influence the compound’s reactivity, stability, and potential biological activity, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanophenyl)-3-hydroxy-3-methylcyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-15(2,3)22-14(20)19-17(10-16(4,21)11-17)13-7-5-12(9-18)6-8-13/h5-8,21H,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSZKWOGVUXSFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)C#N)NC(=O)OC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of [1-(4-Bromo-phenyl)-3-hydroxy-3-methyl-cyclobutyl]-carbamic acid tert-butyl ester 2-1 (prepared according to WO2008/070041; 3.56 g, 10 mmol), Zn (1 g, 15 mmol), Zn(CN)2 (1.76 g, 15 mmol), Pd2(dba)3 (0.5 g, 0.5 mmol) and DPPF (300 mg, 0.5 mmol) in 30 mL of DMF was stirred at 100° C. for 2 hrs under N2. After the mixture was cooled to rt, 100 mL of water was added and product was extracted with ethyl acetate 100 mL×3. The organic layer was combined, washed with brine, dried over sodium sulfate and concentrated under vacuum. The residue was purified by silica gel chromatography using EA/PE (1:2) as eluant to give compound 2-2.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Zn(CN)2
Quantity
1.76 g
Type
catalyst
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.